N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique structural features that include a benzothiophene ring, a cyano group, and an acetamide moiety. It falls under the category of heterocyclic compounds, which are known for their diverse biological activities.
This compound is classified as a benzothiophene derivative, which is a class of compounds recognized for their pharmacological properties. The specific structure of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide suggests potential applications in anti-inflammatory and analgesic therapies, as indicated by similar compounds in literature .
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity .
The molecular formula of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is , with a molecular weight of approximately 388.51 g/mol. The compound features:
The structural representation can be expressed using SMILES notation: N#CC1=C(NC(CC2=CC=C(C=C2)S(=O)(C)=O)=O)SC3=C1CCC(C)C3 .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions:
These reactions highlight the compound's potential for further derivatization in medicinal chemistry .
The mechanism of action for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is primarily linked to its interaction with biological targets such as enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation .
Molecular docking studies have indicated favorable binding interactions with the active site of 5-lipoxygenase, suggesting a potential therapeutic role in treating inflammatory diseases .
The physical properties of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications .
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has potential applications in several fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8